1-pentylimidazole
Overview
Description
1-pentylimidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound features a pentyl group attached to the nitrogen atom at the first position of the imidazole ring. Imidazoles are known for their versatility and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-pentylimidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the reaction of aldehydes with 2-aminobenzyl alcohol and tosylamine, followed by cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-pentylimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted imidazole derivatives .
Scientific Research Applications
1-pentylimidazole has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Imidazoles are used in the production of polymers, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of 1-pentylimidazole involves its interaction with specific molecular targets and pathways. Imidazoles can act as enzyme inhibitors by binding to the active site of enzymes, thereby blocking their activity. They can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways . The specific molecular targets and pathways depend on the particular application and the structure of the imidazole derivative.
Comparison with Similar Compounds
1-Methylimidazole: Known for its use in pharmaceuticals and as a catalyst in organic synthesis.
1-Benzylimidazole: Exhibits strong cardiotonic activity and is used in medicinal chemistry.
4-(1H-Imidazol-1-yl)phenol: Used in the synthesis of various organic compounds and materials.
Uniqueness: 1-pentylimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The pentyl group enhances its lipophilicity, making it more suitable for applications requiring hydrophobic interactions. This uniqueness allows for its use in specialized applications where other imidazole derivatives may not be as effective .
Properties
IUPAC Name |
1-pentylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-2-3-4-6-10-7-5-9-8-10/h5,7-8H,2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYVYJSWGZMBOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10902682 | |
Record name | NoName_3227 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10902682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19768-54-8 | |
Record name | 1-Pentyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions that 1-pentylimidazole blocks arachidonic acid-induced contraction in rabbit pulmonary artery. What is the mechanism behind this effect?
A1: The paper states that this compound acts as an inhibitor of thromboxane (TX) synthetase []. Arachidonic acid is converted to prostaglandin H2 (PGH2) by cyclooxygenase enzymes. PGH2 is then further metabolized by TX synthetase to produce thromboxane A2 (TXA2), a potent vasoconstrictor. By inhibiting TX synthetase, this compound prevents the formation of TXA2, thereby blocking the arachidonic acid-induced contraction in the rabbit pulmonary artery.
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